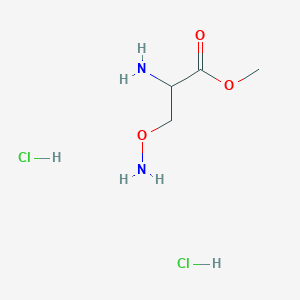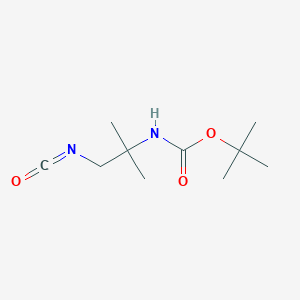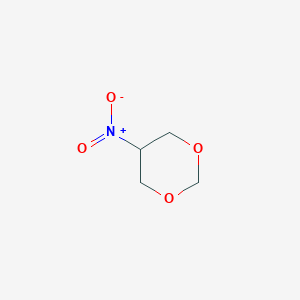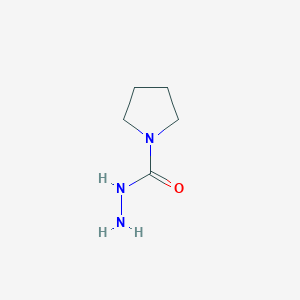
methyl 2-amino-3-(aminooxy)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride, also known as MAPD, is an organic compound that is used in various scientific fields due to its unique properties. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 175.6 g/mol. MAPD is often used as a reagent for various reactions, as a precursor for other compounds, and as a catalyst for certain reactions. In addition, MAPD has been studied for its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst for various reactions. Specifically, it is believed that this compound acts as a proton donor, allowing for the formation of new bonds between molecules. Additionally, this compound may also act as a nucleophile, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidative effects in vitro. Additionally, this compound has been found to have antifungal activity against various fungal species. Furthermore, this compound has been found to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is a useful reagent for various laboratory experiments due to its water-solubility and low cost. Additionally, this compound is relatively easy to synthesize and is relatively stable. However, this compound is susceptible to hydrolysis, which can limit its use in certain experiments.
Orientations Futures
Future research on methyl 2-amino-3-(aminooxy)propanoate dihydrochloride could focus on its potential applications in drug discovery and medicinal chemistry. Additionally, further research could focus on its mechanism of action and its potential effects on biochemical and physiological processes. Furthermore, future research could focus on optimizing the synthesis of this compound and improving its stability. Finally, further research could focus on exploring new ways to use this compound in laboratory experiments.
Méthodes De Synthèse
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is typically synthesized through a two-step process. The first step involves the reaction of 2-amino-3-(aminooxy)propanoic acid with anhydrous hydrochloric acid to form the dihydrochloride salt of the compound. This reaction is typically carried out at room temperature and takes about 2 hours. The second step involves the reaction of the dihydrochloride salt with methyl iodide to form this compound. This reaction is typically carried out at room temperature and takes about 2 hours.
Applications De Recherche Scientifique
Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various compounds, including β-lactams, β-amino acids, and β-amino esters. Additionally, this compound has been used in the synthesis of peptide-based drug candidates, such as peptide-based prodrugs and peptide-based antifungal agents. Furthermore, this compound has been used as a reagent in the synthesis of various other compounds, such as non-steroidal anti-inflammatory drugs and anticancer agents.
Propriétés
IUPAC Name |
methyl 2-amino-3-aminooxypropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3.2ClH/c1-8-4(7)3(5)2-9-6;;/h3H,2,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFEUDEMPHMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CON)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27010-92-0 |
Source


|
| Record name | methyl 2-amino-3-(aminooxy)propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)


![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)




